molecular formula C17H23N3O4S B12212243 1-(2-{[N-(4-methoxyphenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide

1-(2-{[N-(4-methoxyphenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide

Cat. No.: B12212243
M. Wt: 365.4 g/mol
InChI Key: KGWXOCUGPMGWDV-UHFFFAOYSA-N
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Description

1-(2-{[N-(4-methoxyphenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[N-(4-methoxyphenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of piperidine-4-carboxamide with 2-{[N-(4-methoxyphenyl)carbamoyl]methylthio}acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[N-(4-methoxyphenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbamoyl group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-{[N-(4-methoxyphenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-{[N-(4-methoxyphenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{[N-(4-chlorophenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide
  • 1-(2-{[N-(4-fluorophenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide
  • 1-(2-{[N-(4-nitrophenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide

Uniqueness

1-(2-{[N-(4-methoxyphenyl)carbamoyl]methylthio}acetyl)piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

1-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylacetyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H23N3O4S/c1-24-14-4-2-13(3-5-14)19-15(21)10-25-11-16(22)20-8-6-12(7-9-20)17(18)23/h2-5,12H,6-11H2,1H3,(H2,18,23)(H,19,21)

InChI Key

KGWXOCUGPMGWDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

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